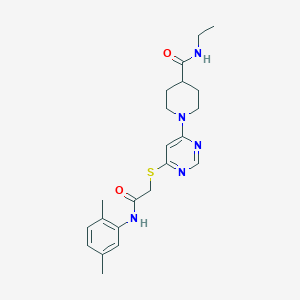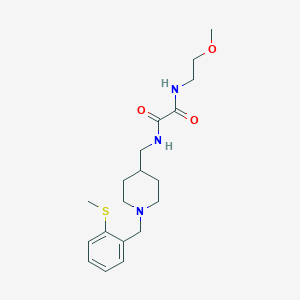![molecular formula C22H18N4O3S B2930088 N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide CAS No. 1115898-24-2](/img/structure/B2930088.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound shares a core structural motif with a variety of benzothiazole derivatives, which have been extensively studied for their synthesis methods and biological activities, particularly antimicrobial properties. For instance, derivatives of 2-amino substituted benzothiazoles have been synthesized using 2-chloropyridine-3-carboxylic acid and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. These studies reveal a diverse range of antimicrobial efficacies, highlighting the potential of benzothiazole compounds in developing new antimicrobial agents. The structural modifications and synthesis methods employed provide valuable insights into the chemistry of benzothiazole derivatives and their potential applications in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).
Antipsychotic and Antagonistic Properties
Further research into heterocyclic carboxamides, closely related to the query compound, has explored their potential as antipsychotic agents. These studies have identified certain derivatives with promising in vivo activities, comparable to known antipsychotic drugs. The focus on dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors provides a basis for understanding the compound's interaction with neural pathways and its potential application in treating psychosis (Norman, Navas, Thompson, & Rigdon, 1996).
Interaction with CB1 Cannabinoid Receptor
The molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been studied, providing insights into the binding and activity modulation of this receptor. These studies are crucial for understanding the therapeutic potential of cannabinoid receptor antagonists, including their application in treating disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antiproliferative and Anti-HIV Activity
Research on derivatives of 2-Piperazino-1,3-benzo[d]thiazoles has demonstrated significant antiproliferative and anti-HIV activities. These findings suggest the potential of benzothiazole derivatives in developing therapies against cancer and HIV, showcasing the versatility of this chemical framework in addressing a range of health concerns (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-13-4-3-5-16(10-13)19-20-21(30-25-19)22(29)26(12-23-20)11-18(28)24-17-8-6-15(7-9-17)14(2)27/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRAZGMUDDPDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2930007.png)



![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)

![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2930021.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)

